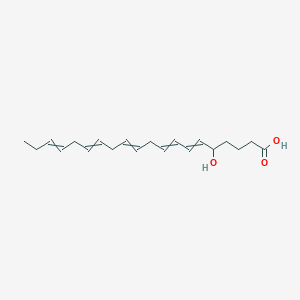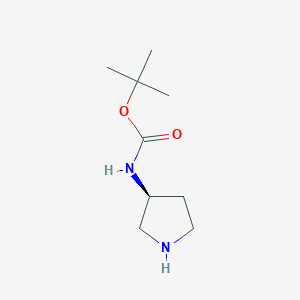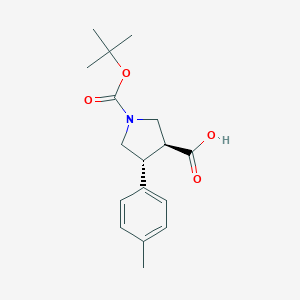
N-Hexadecyl-N-methyl-4-(5-methyl-3-oxo-1,2-oxazol-2(3H)-yl)-3-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexadecyl-N-methyl-4-(5-methyl-3-oxo-1,2-oxazol-2(3H)-yl)-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as HONB or NSC-750854 and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of HONB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular processes such as inflammation and cell growth. HONB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
HONB has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that HONB can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. HONB has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HONB in lab experiments is its relatively low toxicity compared to other sulfonamide derivatives. However, one limitation is that HONB is not very soluble in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving HONB. One area of interest is the development of HONB-based drugs for the treatment of various inflammatory and cancerous conditions. Additionally, further studies are needed to fully elucidate the mechanism of action of HONB and its potential applications in other fields of scientific research.
Métodos De Síntesis
HONB is typically synthesized through a multi-step process involving the reaction of 3-nitrobenzenesulfonyl chloride with N-hexadecyl-N-methyl-3-aminopropylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 5-methyl-3-oxo-1,2-oxazole in the presence of a catalyst such as 4-dimethylaminopyridine to yield the final product.
Aplicaciones Científicas De Investigación
HONB has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Propiedades
Número CAS |
119116-46-0 |
|---|---|
Nombre del producto |
N-Hexadecyl-N-methyl-4-(5-methyl-3-oxo-1,2-oxazol-2(3H)-yl)-3-nitrobenzene-1-sulfonamide |
Fórmula molecular |
C27H43N3O6S |
Peso molecular |
537.7 g/mol |
Nombre IUPAC |
N-hexadecyl-N-methyl-4-(5-methyl-3-oxo-1,2-oxazol-2-yl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C27H43N3O6S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(3)37(34,35)24-18-19-25(26(22-24)30(32)33)29-27(31)21-23(2)36-29/h18-19,21-22H,4-17,20H2,1-3H3 |
Clave InChI |
FMCHGQCRDDETOZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)N2C(=O)C=C(O2)C)[N+](=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)N2C(=O)C=C(O2)C)[N+](=O)[O-] |
Sinónimos |
N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-2(3H)-isoxazolyl]-3-nitrobenzenesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)




![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)


